1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione
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Overview
Description
1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylphenol with 3-chloropropylamine to form an intermediate, which is then reacted with 4-ethylpiperazine-2,3-dione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine oxalate
- 3-(4-Methoxyphenoxy)propylamine
Uniqueness
1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-3-18-8-9-19(16(21)15(18)20)7-4-10-22-14-6-5-12(2)11-13(14)17/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIAUWOCTLJHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCOC2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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